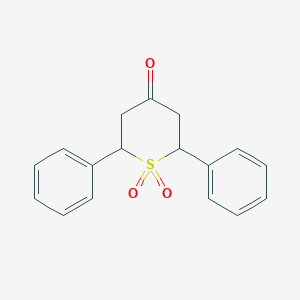
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that can be synthesized through various methods.
Applications De Recherche Scientifique
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been studied for its potential applications in the field of optoelectronics, where it can be used as a photosensitizer for solar cells.
Mécanisme D'action
The mechanism of action of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is not fully understood. However, studies have shown that this compound can act as an electron donor or acceptor, depending on the surrounding environment. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been shown to exhibit good charge transport properties, making it a promising candidate for use in organic electronic devices.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, the limitations of this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide. One potential direction is the synthesis of new derivatives of this compound with improved properties for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on living organisms. Finally, the potential applications of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in other fields, such as catalysis and materials science, should also be explored.
Conclusion:
In conclusion, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in various fields.
Méthodes De Synthèse
The synthesis of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with hydrogen peroxide in the presence of a catalyst. The reaction produces 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide as the main product.
Propriétés
Numéro CAS |
103225-43-0 |
|---|---|
Nom du produit |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Formule moléculaire |
C17H16O3S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1,1-dioxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O3S/c18-15-11-16(13-7-3-1-4-8-13)21(19,20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Clé InChI |
UEPWZKMHEHTBRW-UHFFFAOYSA-N |
SMILES |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
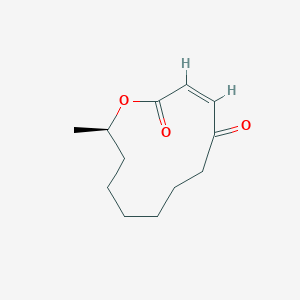
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)


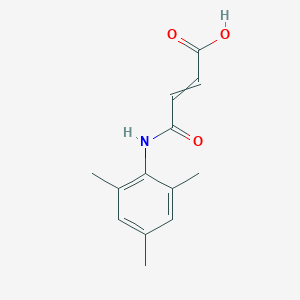
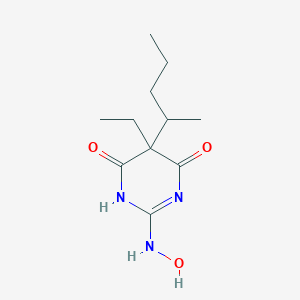
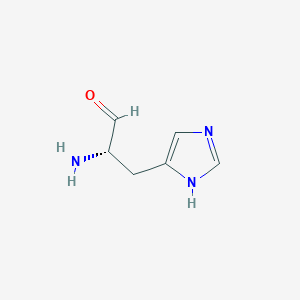
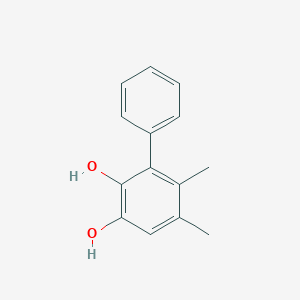
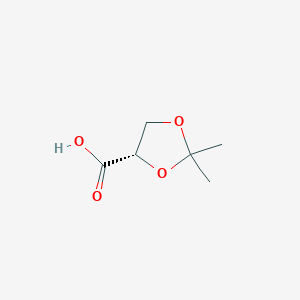

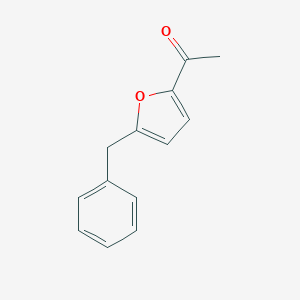
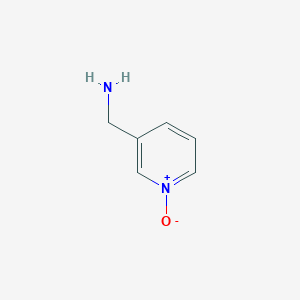
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)